molecular formula C10H12ClNO2 B169621 tert-Butyl 6-chloronicotinate CAS No. 115309-57-4

tert-Butyl 6-chloronicotinate

Cat. No. B169621
CAS RN: 115309-57-4
M. Wt: 213.66 g/mol
InChI Key: OFRLMTIBUAXBGV-UHFFFAOYSA-N
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Description

“tert-Butyl 6-chloronicotinate” is a chemical compound with the molecular formula C10H12ClNO2 . It has a molecular weight of 213.66 .


Synthesis Analysis

While specific synthesis methods for “tert-Butyl 6-chloronicotinate” were not found in the search results, a related compound, tert-butyl (2-ethylhexyl) monoperoxy carbonate (TBEC), is commonly used as a polymerization initiator . The synthesis of TBEC involves refluxing a solution of the corresponding acid and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF), followed by the dropwise addition of di-tert-butyl dicarbonate .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 6-chloronicotinate” consists of a pyridine ring substituted with a chlorine atom at the 6-position and a tert-butyl ester group . The InChI key for this compound is OFRLMTIBUAXBGV-UHFFFAOYSA-N .

. It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of tert-Butyl 6-aminonicotinate : An efficient method for the synthesis of tert-butyl 6-aminonicotinate involves the displacement of the chloro group in tert-butyl 6-chloronicotinate with azide followed by a Staudinger reaction. This process is notable for its simplicity, short reaction time, ease of purification, and good yields (Kandalkar et al., 2013).

  • Preparation of Aminonicotinic Acid Esters : Procedures for preparing the tert-butyl esters of various aminonicotinic acids from chloronicotinic acids, including 6-chloronicotinic acid, have been reported, highlighting a method that does not require purification of intermediates (Wright, 2012).

Catalytic Processes and Chemical Transformations

  • Catalytic Asymmetric Oxidation : The catalytic asymmetric oxidation of tert-butyl disulfide, leading to the synthesis of various tert-butanesulfinyl compounds, demonstrates the potential of tert-butyl derivatives in catalysis and chemical transformations (Cogan et al., 1998).

  • Zinc-Catalyzed Amide Cleavage : The Zn-catalyzed tert-butyl nicotinate-directed amide cleavage mimics metallo-exopeptidase activity, showcasing the versatility of tert-butyl nicotinate in biomimetic catalysis (Wybon et al., 2018).

  • Chemical Transformations with tert-Butyl-N-chlorocyanamide : The versatility of tert-butyl-N-chlorocyanamide in chlorination and oxidation reactions underscores the significance of tert-butyl derivatives in organic synthesis (Kumar & Kaushik, 2007).

Polymer and Material Science

  • Polymer Synthesis : The study of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate in biosynthesis for atorvastatin and rosuvastatin production reflects the significance of tert-butyl derivatives in polymer and material science (Liu et al., 2018).

  • Organometallic Chemistry : Research into hexacyclic binuclear tin complexes derived from bis-(3,5-di-tert-butyl-2-phenol)oxamide illustrates the relevance of tert-butyl derivatives in the field of organometallic chemistry (Jiménez‐Pérez et al., 2000).

Safety and Hazards

The safety data sheet for “tert-Butyl 6-chloronicotinate” indicates that it is a hazardous substance. It carries the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl 6-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRLMTIBUAXBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467973
Record name tert-Butyl 6-chloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-chloronicotinate

CAS RN

115309-57-4
Record name tert-Butyl 6-chloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6-chloronicotinic acid (12.0 g, 76 mmol) and thionyl chloride (65 mL) was heated at reflux for 3.0 h. The excess thionyl chloride was removed under reduced pressure, and the residual liquid was diluted with dichloromethane (20 mL) and then added to a solution of tert-butyl alcohol (71 mL, 760 mmol) in dichloromethane (40 mL). To the mixture was added triethylamine (31.7 mL, 760 mmol) and N,N-dimethylpyridine (0.5 g, 4.0 mmol), and the reaction mixture was stirred overnight (14 h) at reflux under nitrogen. The solution was diluted with dichloromethane (200 mL), washed with a saturated aqueous solution of sodium bicarbonate (3×100 mL), washed with water (3×100 mL), and dried over anhydrous sodium sulfate. Concentration under reduced pressure provided Preparation 3 (11.4 g, 70.3%) as a yellow solid. The product had an analytical HPLC retention time=3.18 min. (Column: YMC ODS 4.6×50 mm (4 min.); Solvent A=10% MeOH, 90% H2O, 0.2% H3PO4; Solvent B=90% MeOH, 10% H2O, 0.2% H3PO4) and a LCMS M+1=214. The purity of the product was about 96%. The major impurity was the iso-propyl 6-chloronicotinate with an analytical HPLC retention time=2.88 min. and a LC/MS M+1=200.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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